molecular formula C5Cl2F6 B1213219 1,2-Dichlorohexafluorocyclopentene CAS No. 706-79-6

1,2-Dichlorohexafluorocyclopentene

Cat. No. B1213219
CAS RN: 706-79-6
M. Wt: 244.95 g/mol
InChI Key: ABPBVCKGWWGZDP-UHFFFAOYSA-N
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Patent
US04954666

Procedure details

In a 1.3 l stainless steel autoclave, 245 g (1 mol) of 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene were hydrogenated at 60 to 70° C. with the addition of 202 g (2 mol) of triethylamine in 200 ml of methanol and in the presence of 20 g of Raney nickel. Over a period of 12 hours, the theoretical amount of hydrogen was absorbed at a hydrogen pressure of 40 to 50 bar. The reaction mixture was filtered and the methanolic solution was diluted with 400 ml of water. The lower organic phase was separated, washed with 100 ml of 5% aqueous hydrochloric acid, and dried over sodium sulfate. Distillation through a 1-m spinning band column gave 106 g (60% of theory) of 1,1,2,2,3,3-hexafluorocyclopentane having a boiling point of 87-88° C. at 1013 mbar. The mass spectrum showed the molecular ion at m/e 178.
[Compound]
Name
stainless steel
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:6]([F:8])([F:7])[C:5]([F:10])([F:9])[C:4]([F:12])([F:11])[C:3]=1Cl.C(N(CC)CC)C>CO.[Ni]>[F:7][C:6]1([F:8])[CH2:2][CH2:3][C:4]([F:12])([F:11])[C:5]1([F:9])[F:10]

Inputs

Step One
Name
stainless steel
Quantity
1.3 L
Type
reactant
Smiles
Name
Quantity
245 g
Type
reactant
Smiles
ClC1=C(C(C(C1(F)F)(F)F)(F)F)Cl
Name
Quantity
202 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
20 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the theoretical amount of hydrogen was absorbed at a hydrogen pressure of 40 to 50 bar
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the methanolic solution was diluted with 400 ml of water
CUSTOM
Type
CUSTOM
Details
The lower organic phase was separated
WASH
Type
WASH
Details
washed with 100 ml of 5% aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distillation through a 1-m

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1(C(C(CC1)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 106 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.